molecular formula C6H14N4O B13303580 N'-hydroxy-2-(piperazin-1-yl)ethanimidamide

N'-hydroxy-2-(piperazin-1-yl)ethanimidamide

Cat. No.: B13303580
M. Wt: 158.20 g/mol
InChI Key: LJXMYVZZTUFHAD-UHFFFAOYSA-N
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Description

N’-hydroxy-2-(piperazin-1-yl)ethanimidamide is a chemical compound with the molecular formula C6H14N4O It is known for its unique structure, which includes a piperazine ring and a hydroxyethanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(piperazin-1-yl)ethanimidamide typically involves the reaction of piperazine with an appropriate precursor, such as an ethanimidamide derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require the presence of catalysts or reagents to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .

Industrial Production Methods

Industrial production of N’-hydroxy-2-(piperazin-1-yl)ethanimidamide follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(piperazin-1-yl)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-2-(piperazin-1-yl)ethanimidamide oxides, while substitution reactions can introduce various functional groups into the piperazine ring .

Scientific Research Applications

N’-hydroxy-2-(piperazin-1-yl)ethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(piperazin-1-yl)ethanimidamide involves its interaction with specific molecular targets. The hydroxyethanimidamide group can form hydrogen bonds with target molecules, while the piperazine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-2-(piperazin-1-yl)ethanimidamide is unique due to its specific combination of a piperazine ring and a hydroxyethanimidamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H14N4O

Molecular Weight

158.20 g/mol

IUPAC Name

N'-hydroxy-2-piperazin-1-ylethanimidamide

InChI

InChI=1S/C6H14N4O/c7-6(9-11)5-10-3-1-8-2-4-10/h8,11H,1-5H2,(H2,7,9)

InChI Key

LJXMYVZZTUFHAD-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CCN1)C/C(=N/O)/N

Canonical SMILES

C1CN(CCN1)CC(=NO)N

Origin of Product

United States

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